molecular formula C14H6Cl2F3N3O2 B2944940 5-(3,4-Dichlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid CAS No. 329212-64-8

5-(3,4-Dichlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid

Cat. No.: B2944940
CAS No.: 329212-64-8
M. Wt: 376.12
InChI Key: LVEXBYVBMOIMAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3,4-Dichlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid is a useful research compound. Its molecular formula is C14H6Cl2F3N3O2 and its molecular weight is 376.12. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of this compound is the Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) . EGFR-TK is a key protein involved in cell signaling pathways that regulate cell growth, proliferation, and differentiation.

Mode of Action

The compound interacts with EGFR-TK, inhibiting its activity . This inhibition disrupts the signaling pathways, leading to changes in cellular processes. The compound’s potent inhibitory activity within the EGFR binding site was confirmed through a molecular docking study .

Biochemical Pathways

The inhibition of EGFR-TK affects multiple biochemical pathways. It disrupts the normal signaling pathways, leading to a decrease in cell proliferation and an increase in cell death . This is particularly relevant in the context of cancer cells, where EGFR-TK is often overexpressed or mutated.

Result of Action

The compound exhibits broad-spectrum cytotoxic activity against a panel of 60 cancer cell lines . It induces cell cycle arrest at the S phase, leading to an increase in pre-G cell population . It also increases the percentage of apoptotic cells in a time-dependent manner .

Properties

IUPAC Name

5-(3,4-dichlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H6Cl2F3N3O2/c15-7-2-1-6(3-8(7)16)9-4-11(14(17,18)19)22-12(20-9)5-10(21-22)13(23)24/h1-5H,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVEXBYVBMOIMAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=NC3=CC(=NN3C(=C2)C(F)(F)F)C(=O)O)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H6Cl2F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

1-(3,4-Dichloro-phenyl)-4,4,4-trifluoro-butane-1,3-dione (1.00 g, 3.51 mmol) and 5-amino-1H-pyrazole-3-carboxylic acid (0.446 g, 3.51 mmoL) in acetic acid (100 mL) was heated at reflux for 48 hours. The reaction concentrated under reduced pressure and the crude product was purified by column chromatography on silica gel to give 5-(3,4-dichloro-phenyl)-7-trifluoromethyl-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid (1.20 g, 90%).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.446 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

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